molecular formula C4H9NO3 B3180728 Serine methyl ester CAS No. 2788-84-3

Serine methyl ester

Cat. No.: B3180728
CAS No.: 2788-84-3
M. Wt: 119.12 g/mol
InChI Key: ANSUDRATXSJBLY-VKHMYHEASA-N
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Description

Mechanism of Action

While the specific mechanism of action for serine methyl ester is not explicitly mentioned in the search results, L-serine, a related compound, plays a role in cell growth and development (cellular proliferation) . It’s involved in the biosynthesis of purines, pyrimidines, and other amino acids .

Safety and Hazards

When handling serine methyl ester, it’s important to avoid contact with skin and eyes, and to avoid breathing in dust. It’s recommended to use personal protective equipment as required . In case of accidental release, it’s advised to sweep up and shovel into suitable containers for disposal .

Relevant Papers

A paper titled “Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid” discusses the role of L-serine in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles . Another paper titled “l-Serine methyl ester hydrochloride” could potentially provide more information on the topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of serine methyl ester can be performed by the esterification of serine with methanol in the presence of hydrochloric acid gas. This reaction results in the formation of this compound hydrochloride . Another method involves the use of N-(tert-butoxycarbonyl)-L-serine methyl ester as a starting material, which undergoes various reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product .

Properties

IUPAC Name

methyl (2S)-2-amino-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUDRATXSJBLY-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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